molecular formula C15H19N3O2 B5789795 4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide

4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide

Cat. No. B5789795
M. Wt: 273.33 g/mol
InChI Key: HTETVHFZSGIYQT-UHFFFAOYSA-N
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Description

4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide, also known as DBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may explain its anticancer properties.
Biochemical and Physiological Effects:
4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide also has some limitations, including its relatively low solubility and poor bioavailability, which may limit its potential therapeutic applications.

Future Directions

Future research on 4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide should focus on elucidating its mechanism of action, identifying its molecular targets, and optimizing its pharmacokinetic properties. 4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide may also have potential applications in other fields, such as nanotechnology and catalysis, which should be explored further. Additionally, the development of novel derivatives of 4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide may lead to the discovery of more potent and selective compounds with enhanced therapeutic properties.
In conclusion, 4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide may lead to the discovery of novel therapeutic agents and materials.

Synthesis Methods

4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide can be synthesized through a multistep process involving the reaction of 2,4-dimethyl-3-oxoheptanoic acid with hydrazine hydrate and 4-aminobenzoic acid. The resulting compound is then subjected to various purification steps to obtain pure 4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide.

Scientific Research Applications

4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide has been shown to exhibit anticancer, antitumor, and antiviral properties. In agriculture, 4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide has been used as a plant growth regulator to enhance crop yield. In material science, 4-amino-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)benzohydrazide has been used as a building block for the synthesis of various novel materials.

properties

IUPAC Name

4-amino-N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-15(2)8-12(7-13(19)9-15)17-18-14(20)10-3-5-11(16)6-4-10/h3-7,17H,8-9,16H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTETVHFZSGIYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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